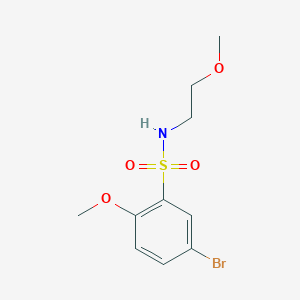
N-allyl-3-(4-ethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-(4-ethoxyphenyl)acrylamide, commonly known as AEAA, is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Applications De Recherche Scientifique
AEAA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, AEAA has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, AEAA has been studied for its potential use as a monomer in the synthesis of polymers with various properties. In agriculture, AEAA has been studied for its potential use as a plant growth regulator.
Mécanisme D'action
The mechanism of action of AEAA is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. AEAA has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
AEAA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the production of ROS. AEAA has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
AEAA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to inhibit the growth of cancer cells. However, AEAA also has limitations, including its poor solubility in water and its potential to degrade over time.
Orientations Futures
There are several future directions for AEAA research, including the development of more efficient synthesis methods, the investigation of its potential as a plant growth regulator, and the identification of its molecular targets in cancer cells. Additionally, more studies are needed to fully understand the mechanism of action of AEAA and its potential applications in various fields.
Méthodes De Synthèse
AEAA can be synthesized using various methods, including the Knoevenagel reaction, the Claisen-Schmidt condensation, and the Michael addition reaction. The Knoevenagel reaction involves the condensation of ethyl 4-oxo-4-phenylbutanoate with allylamine in the presence of a base. The Claisen-Schmidt condensation involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base. The Michael addition reaction involves the addition of allylamine to ethyl 4-(4-ethoxyphenyl)-2-oxobut-3-enoate.
Propriétés
Nom du produit |
N-allyl-3-(4-ethoxyphenyl)acrylamide |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(E)-3-(4-ethoxyphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C14H17NO2/c1-3-11-15-14(16)10-7-12-5-8-13(9-6-12)17-4-2/h3,5-10H,1,4,11H2,2H3,(H,15,16)/b10-7+ |
Clé InChI |
PYIDZQAPEYNDFM-JXMROGBWSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCC=C |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC=C |
SMILES canonique |
CCOC1=CC=C(C=C1)C=CC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255063.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255066.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255067.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)



![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)